molecular formula C21H22ClNO4 B339874 2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate

2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate

Cat. No.: B339874
M. Wt: 387.9 g/mol
InChI Key: QANPJJINOGUKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a valinate ester linked to a 4-chlorophenyl carbonyl group and a 4-methylphenyl oxoethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Valinate Ester: The initial step involves the esterification of valine with an appropriate alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. This reaction produces the valinate ester.

    Introduction of the 4-Chlorophenyl Carbonyl Group: The valinate ester is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine, to form the N-[(4-chlorophenyl)carbonyl]valinate intermediate.

    Addition of the 4-Methylphenyl Oxoethyl Group: Finally, the intermediate is treated with 4-methylbenzoyl chloride and a base, such as triethylamine, to introduce the 4-methylphenyl oxoethyl group, resulting in the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the existing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the carbonyl groups can form hydrogen bonds with active site residues of enzymes, inhibiting their function. Additionally, the aromatic rings may participate in π-π interactions with protein structures, further influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate
  • 2-(4-methylphenyl)-2-oxoethyl N-[(4-fluorophenyl)carbonyl]valinate
  • 2-(4-methylphenyl)-2-oxoethyl N-[(4-iodophenyl)carbonyl]valinate

Uniqueness

2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22ClNO4

Molecular Weight

387.9 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C21H22ClNO4/c1-13(2)19(23-20(25)16-8-10-17(22)11-9-16)21(26)27-12-18(24)15-6-4-14(3)5-7-15/h4-11,13,19H,12H2,1-3H3,(H,23,25)

InChI Key

QANPJJINOGUKKI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.